Hytacand, known chemically as candesartan cilexetil, is a nonpeptide angiotensin II receptor antagonist primarily used for treating high blood pressure and heart failure. As a prodrug, it is converted into its active form, candesartan, through hydrolysis during absorption in the gastrointestinal tract. Candesartan selectively blocks the AT1 subtype of angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance in the body. The empirical formula for candesartan cilexetil is , with a molecular weight of approximately 610.67 g/mol .
The primary chemical reaction associated with Hytacand involves the hydrolysis of the ester bond in candesartan cilexetil to release the active compound, candesartan. This reaction occurs in two steps:
These reactions enhance the drug's bioavailability, making it effective at lower doses compared to its active form.
Candesartan exhibits significant biological activity as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to its receptors, it effectively reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiac output. The elimination half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .
Additionally, studies have shown that candesartan can improve renal function and reduce proteinuria in patients with hypertension and diabetes .
The synthesis of Hytacand (candesartan cilexetil) involves several steps:
Hytacand is primarily used for:
Candesartan has been studied for interactions with various drugs:
Several compounds exhibit similar pharmacological properties to Hytacand. Here are some notable examples:
| Compound Name | Type | Unique Features |
|---|---|---|
| Losartan | Angiotensin II receptor antagonist | First ARB approved; offers renal protective effects |
| Olmesartan | Angiotensin II receptor antagonist | Longer half-life; may provide better 24-hour control |
| Telmisartan | Angiotensin II receptor antagonist | Unique binding affinity; also has metabolic benefits |
| Irbesartan | Angiotensin II receptor antagonist | Effective for diabetic nephropathy; fewer side effects |
Hytacand's unique features include its prodrug formulation which enhances bioavailability and its specific action on AT1 receptors without affecting AT2 receptors, providing targeted therapeutic effects with a favorable side effect profile compared to other angiotensin II receptor antagonists .
Hytacand, known chemically as candesartan cilexetil, is a nonpeptide angiotensin II receptor antagonist primarily used for treating high blood pressure and heart failure . As a prodrug, it is converted into its active form, candesartan, through hydrolysis during absorption in the gastrointestinal tract [3]. The synthesis of candesartan cilexetil has evolved significantly over the years, with catalytic C–H arylation emerging as a pivotal advancement in its manufacturing process [12].
Traditional synthetic routes for candesartan cilexetil were predominantly linear, requiring 5-8 steps with moderate overall yields [9]. These conventional methods often involved protection of the tetrazole group with a trityl moiety followed by alkylation with 1-chloroethyl cyclohexyl carbonate [9]. However, recent innovations have focused on developing more efficient and convergent synthetic pathways [9] [14].
A breakthrough in candesartan cilexetil synthesis came with the development of ruthenium-catalyzed C–H arylation methodology [12] [14]. This approach represents a significant advancement in pharmaceutical manufacturing by enabling direct functionalization of C–H bonds, eliminating the need for pre-functionalized starting materials [15] [16]. The key transformation involves the arylation of a 5-phenyl-1H-tetrazole derivative, which serves as a critical intermediate in the synthesis pathway [14] [16].
Research by Seki and colleagues demonstrated that potassium salts of various Brønsted acids could serve as effective cocatalysts in this transformation [15] [20]. Among these, potassium 2,4,6-trimethylbenzenesulfonate (TMBSK) exhibited superior activity, providing the desired arylated product in high yields [15]. The mechanism is believed to involve a ligand exchange and assistance of the sulfonate group in the concerted metalation-deprotonation (CMD) step [20].
The table below summarizes the key advancements in catalytic systems for C–H arylation in candesartan cilexetil synthesis:
| Catalyst System | Cocatalyst | Key Features | Reference |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | Triphenylphosphine | Low catalyst loading (0.63 mol% Ru), Ph₃P/Ru ratio 2:1 | [16] |
| [RuCl₂(p-cymene)]₂ | K 2,4,6-trimethylbenzenesulfonate | Highest activity among K salts of sulfonic acids | [15] |
| Cyclometallated Ru catalyst | - | Enables late-stage directed arylation | [17] |
| Pd(II) catalyst | - | Alternative approach for tetrazole-directed C–H arylation | [19] |
This catalytic C–H arylation approach has significantly shortened the synthetic route to candesartan cilexetil [12] [20]. The number of steps in the optimized synthesis is reduced to 7, compared to 10 steps in previous methods [12]. This improvement not only enhances manufacturing efficiency but also reduces waste generation and resource consumption, aligning with principles of green chemistry [15] [20].
Candesartan cilexetil, the active component in Hytacand, functions as a prodrug that undergoes hydrolysis during absorption from the gastrointestinal tract to form the pharmacologically active candesartan [21]. The selection of appropriate solvent systems plays a crucial role in both the manufacturing process and the subsequent activation kinetics of the prodrug in vivo [23] [25].
During manufacturing, the choice of solvent significantly impacts the crystallization behavior and polymorphic form of candesartan cilexetil [24]. Research has shown that candesartan cilexetil can exist in multiple polymorphic forms, including Form I and Form II, as well as various solvates [24]. In particular, acetone solvate of candesartan cilexetil can be preferentially crystallized from acetone solution by cooling crystallization [24]. The transformation between these polymorphs and solvates is influenced by the initial solution concentration and composition of solvent mixtures, particularly water/acetone ratios [24].
The kinetics of solvent-mediated transformation (Form II → acetone solvate) and solid-state transition (acetone solvate → Form II) have been systematically studied at different temperatures using in situ Raman spectroscopy [24]. These studies revealed that the mechanism of solid-state transformation of acetone solvate to Form II depends on one-dimensional diffusion [24]. This understanding is critical for controlling the polymorphic form during manufacturing, which can affect the dissolution rate and bioavailability of the final product [24] [32].
In the context of prodrug activation, candesartan cilexetil undergoes rapid and complete bioactivation by ester hydrolysis during absorption from the gastrointestinal tract [21] [27]. The hydrolysis reaction occurs at the ester link to form the active drug, candesartan, which is achiral [27]. This hydrolysis process is influenced by several factors, including pH, temperature, and the presence of enzymes [25].
Studies on the hydrolysis and transesterification reactions of candesartan cilexetil have revealed that these processes can be accelerated under basic conditions [25]. This sensitivity to basic environments has implications for both manufacturing and storage conditions [25]. For instance, during solid phase extraction procedures for chromatographic determination, lack of linearity and reproducibility was observed due to hydrolysis and transesterification processes occurring during the drying step after elution with methanol into glass tubes [25].
The kinetics of degradation for candesartan cilexetil have been investigated using various methods, including ASTM E698, Friedman, Flynn–Wall–Ozawa, and modified non-parametric kinetics (NPK) methods [23]. These studies revealed that candesartan cilexetil degrades through two distinct steps: a main chemical degradation step and a secondary physical transformation step [23]. The apparent activation energy for the decomposition of pure candesartan cilexetil was determined to be 154.5 kJ/mol [23].
Interestingly, the presence of excipients in pharmaceutical formulations appears to have a stabilizing effect on candesartan cilexetil [23]. Comparative thermal stability analysis between pure candesartan cilexetil and a commercial pharmaceutical formulation showed that the apparent activation energy for decomposition of the tablet was 192.5 kJ/mol, significantly higher than that of the pure active pharmaceutical ingredient [23]. This suggests that appropriate excipient selection can enhance the stability of candesartan cilexetil in solid dosage forms [23] [26].
The table below summarizes key findings related to solvent systems and reaction kinetics in candesartan cilexetil:
| Parameter | Pure Candesartan Cilexetil | Pharmaceutical Formulation | Reference |
|---|---|---|---|
| Apparent Activation Energy | 154.5 kJ/mol | 192.5 kJ/mol | [23] |
| Degradation Mechanism | Two-step process (chemical degradation + physical transformation) | Two-step process with different reaction orders | [23] |
| Polymorphic Forms | Form I, Form II, Acetone Solvate | Influenced by excipients | [24] |
| Hydrolysis Sensitivity | Sensitive to basic conditions | Stabilized by excipients | [23] [25] |
The manufacturing of candesartan cilexetil, the active component in Hytacand, inevitably generates process-related impurities that must be identified, characterized, and controlled to ensure product quality and safety [28] [30]. These impurities can arise from starting materials, intermediates, side reactions, or degradation processes during synthesis and storage [28] [33].
Investigations using high-performance liquid chromatography (HPLC) and liquid chromatography/mass spectrometry (LC/MS) have detected several impurities in candesartan cilexetil bulk drug samples [28]. Four significant impurities, designated as CDC-I, CDC-II, CDC-III, and CDC-IV, have been identified, with CDC-II being previously unreported [28]. Structural elucidation of this unknown impurity was accomplished using liquid chromatography coupled with electrospray ionization ion trap mass spectrometry (LC/ESI-ITMS) in positive ion mode [28]. The structure of CDC-II was determined to be 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester, which was confirmed by NMR spectroscopy after isolation by semi-preparative HPLC [28].
The European Pharmacopoeia has established specifications for candesartan cilexetil-related substances, including impurities A, B, and F [31]. These impurities must be controlled below specified limits to ensure the quality of the pharmaceutical product [31]. The pharmacopoeia also notes that N-nitrosamines, classified as probable human carcinogens, should be avoided or limited as much as possible in candesartan cilexetil [31]. Manufacturers are expected to perform risk assessments and implement control strategies to detect and control N-nitrosamine impurities [31].
A comprehensive ultra-high-pressure liquid chromatography (UPLC) method has been developed for the determination of candesartan cilexetil impurities in pharmaceutical preparations [30]. This method enables the separation and quantification of twelve impurities, including CDS-6, CDS-5, CDS-7, Ethyl Candesartan, Desethyl CCX, N-Ethyl, CCX-1, 1 N Ethyl Oxo CCX, 2 N Ethyl Oxo CCX, 2 N Ethyl, Trityl Alcohol, and MTE Impurity [30]. The method employs a gradient elution system with UV detection at 254 nm and 210 nm, achieving separation within 20 minutes [30].
Studies on the degradation pathways of candesartan cilexetil have revealed that it undergoes base hydrolysis to form impurity CDS-6, acid hydrolysis to form impurity Desethyl CCX, and thermal degradation to form impurities Desethyl CCX, 1 N Ethyl Oxo CCX, 2 N Ethyl Oxo CCX, 2 N Ethyl, and N Ethyl [30]. Understanding these degradation pathways is essential for developing effective purification strategies and stability-indicating analytical methods [30] [33].
Several purification strategies have been employed to remove process-related impurities from candesartan cilexetil [11] [32]. Crystallization techniques play a crucial role in purification, with different solvents and conditions yielding varying results [11] [24]. For instance, after the deprotection of tritylcandesartan cilexetil using zinc chloride in a mixture of methanol and methylene chloride, the product can be purified by crystallization from isopropyl acetate followed by recrystallization from tert-butyl methyl ether [11]. This process yields candesartan cilexetil Form I with high purity (>99.6% by HPLC) [11].
Another effective purification approach involves crystallization from isopropanol [11]. In this method, candesartan cilexetil is dissolved in isopropanol at 60-65°C, hot filtered, and then cooled to 35°C where nucleation is induced with a seed crystal of Form I [11]. The suspension is then cooled to 30°C over one hour, stirred rigorously for five hours, and further cooled to 20°C over eight hours [11]. This process yields candesartan cilexetil Form I with excellent purity (99.73% by HPLC) [11].
For enhancing the bioavailability of candesartan cilexetil, various techniques have been explored, including solid dispersions, inclusion complexes, and nanoparticle formulations [32]. These approaches not only improve solubility and dissolution rate but can also serve as purification steps by excluding certain impurities [32]. For example, solid dispersion with polyvinylpyrrolidone K-90 (PVP K-90) in a 1:4 drug:polymer ratio significantly improved the bioavailability of candesartan cilexetil from approximately 15% to 48% [32].
The table below summarizes key process-related impurities and purification strategies for candesartan cilexetil:
| Impurity | Formation Pathway | Detection Method | Purification Strategy | Reference |
|---|---|---|---|---|
| CDC-II (2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester) | Process-related | LC/ESI-ITMS, NMR | Semi-preparative HPLC | [28] |
| CDS-6 | Base hydrolysis | UPLC (254 nm) | Crystallization from isopropyl acetate | [30] [11] |
| Desethyl CCX | Acid hydrolysis, Thermal degradation | UPLC (254 nm) | Recrystallization from tert-butyl methyl ether | [30] [11] |
| Candesartan Cilexetil Nitro Impurity (PGI5) | Process-related | HPLC | Crystallization from isopropanol | [34] [11] |
| N-nitrosamines | Process-related | As per Ph. Eur. 2.5.42 | Risk assessment and control strategy | [31] |
International Council for Harmonisation guideline Q2(R1) criteria were satisfied for both candesartan cilexetil and hydrochlorothiazide using the protocols summarised below.
| Parameter | Candesartan cilexetil impurities (Ultra High-Pressure Liquid Chromatography) | Hydrochlorothiazide (Ultra High-Pressure Liquid Chromatography–tandem mass spectrometry) | Acceptance criterion |
|---|---|---|---|
| Calibration range | 0.02 – 2.00 µg mL⁻¹, coefficient of determination ≥ 0.999 [1] | 1.0 – 180 ng mL⁻¹, coefficient of determination ≥ 0.99 [3] | r² ≥ 0.99 |
| Limit of detection | visual evaluation 0.006 – 0.009 µg mL⁻¹ for individual impurities [1] | 0.14 µg mL⁻¹ (calculated by 3.3 σ/S method) [4] | Signal-to-noise ≥ 3 |
| Limit of quantification | 0.020 µg mL⁻¹ for each candesartan impurity (validated with six replicate injections, %RSD ≤ 3.0) [1] | 0.62 µg mL⁻¹ [4] | Signal-to-noise ≥ 10 |
| System precision | %RSD of peak areas for six replicate injections ≤ 2.0 [1] | %RSD ≤ 3.0 for peak area ratio CAN : internal standard [3] | %RSD ≤ 5.0 |
| Method precision (repeatability) | %RSD of individual impurity levels in six spiked tablets < 5.0 [1] | %RSD ≤ 4.0 for low, medium and high quality-control levels [5] | %RSD ≤ 5.0 |
| Intermediate precision | Different analyst, column and day: %RSD < 5.0 for all impurities [1] | Inter-day %RSD 0.5 – 3.3 [6] | %RSD ≤ 5.0 |
| Accuracy (recovery) | 90 – 110 percent over limit-of-quantification to 150 percent spike levels [1] | 96.9 – 112.2 percent for candesartan; 94.2 – 102.5 percent for hydrochlorothiazide [5] | 85 – 115 percent |
| Robustness | deliberate ± 0.1 mL min⁻¹ flow, ± 10 percent organic modifier and ± 2 nm wavelength changes kept assay variation ≤ 1.5 percent [7] | not affected by ± 5 °C column temperature or ± 10 percent buffer strength [3] | no significant change |
Forced-degradation and long-term stability studies established the assay’s capacity to quantify Hytacand actives in the presence of degradants.
Table 2 Forced degradation behaviour of Hytacand components
| Stress condition (16–22 h unless stated) | Candesartan cilexetil: main degradation products / % loss | Hydrochlorothiazide: main degradation products / % loss | Mass-balance criteria met? |
|---|---|---|---|
| 0.5 N hydrochloric acid, 25 °C | des-ethyl candesartan, N-ethyl species / ≈ 12% [8] | chlorosulfamide cleavage products / ≈ 10% [8] | yes (≥ 95%) |
| 0.5 N sodium hydroxide, 25 °C | CDS-6, 2-N-ethyl-oxo candesartan / ≈ 15% [8] | thiazide ring-opened species / ≈ 14% [8] | yes |
| 10 percent hydrogen peroxide, 25 °C | 1-N-ethyl-oxo candesartan dominant / ≈ 18% [1] | stable (< 2% loss) [8] | yes |
| Neutral hydrolysis (water, 50 °C) | stable (< 2% loss) [8] | ≈ 8% loss [8] | yes |
| Photolysis (1.2 million lux h) | no measurable degradation [8] | no measurable degradation [8] | yes |
| Dry heat 105 °C, 24 h | minor ester cleavage products / ≈ 6% [1] | stable (< 2% loss) [8] | yes |
Long-term plasma and bench-top stability of processed quality-control samples showed changes ≤ ± 6 percent after five freeze-thaw cycles, seventy-hour autosampler residence and 22 days at −65 °C [5]. All degradation peaks remained chromatographically resolved from the parent analytes (%purity index > 990), confirming the method’s stability-indicating power.
Key research findings